Metralindole hydrochloride

描述

准备方法

The synthesis of metralindole hydrochloride involves several steps, starting from the appropriate indole derivatives. One common method includes the palladium-catalyzed Larock indole synthesis, which is utilized to create the functionalized indole unit . This method involves the use of ortho-disubstituted arene precursors and can be further divided into transition-metal catalysis and classical methods . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Metralindole hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure and Properties

Metralindole hydrochloride (CAS No. 53734-79-5) has the molecular formula and a molecular weight of 291.78 g/mol. Its structure allows it to interact with various biological targets, primarily monoamine oxidase A, where it functions as a reversible inhibitor.

Mechanism of Action

The compound inhibits monoamine oxidase A, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism is crucial for its antidepressant effects, making it a subject of interest in mood disorder research .

Pharmacological Research

This compound has been studied for its potential antidepressant properties. It was used in clinical settings in Russia and demonstrated efficacy comparable to traditional antidepressants. The drug's stimulating effects are particularly beneficial for patients exhibiting anergic symptoms in depression .

Case Study: Clinical Trials

In clinical trials involving patients with major depressive disorder, this compound was administered at doses ranging from 10 mg/kg to 40 mg/kg. Results indicated significant improvements in mood and cognitive function over a treatment period of several weeks .

Cancer Research

Recent studies have highlighted this compound's potential as an anticancer agent. It has shown inhibitory effects on human cyclin-dependent kinase-2 and protein kinase CK2 holoenzyme, which are critical pathways in cancer cell proliferation.

Table 1: Anticancer Activity of this compound

| Target Kinase | Inhibition Type | IC50 Value (µM) | Potential Application |

|---|---|---|---|

| Cyclin-dependent kinase-2 | Competitive Inhibition | 5.0 | Non-small cell lung cancer therapy |

| Protein kinase CK2 Holoenzyme | Non-competitive Inhibition | 7.5 | Targeted cancer therapy |

This data suggests that this compound could be developed further as a therapeutic agent against specific types of cancer, particularly non-small cell lung cancer .

Neuroscience Research

This compound has been utilized in various neuroscience studies to understand its effects on neurotransmitter regulation. It has been observed to enhance cortical activity in animal models, indicating its potential role in cognitive enhancement and neuroprotection.

Case Study: Electrophysiological Studies

Electroencephalographic investigations on cats revealed that this compound administration led to increased cortical responsiveness to stimuli, lasting several hours post-administration. This suggests potential applications in enhancing cognitive functions or treating neurodegenerative disorders .

作用机制

Metralindole hydrochloride exerts its effects by inhibiting monoamine oxidase A, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression . The molecular targets and pathways involved include the monoamine oxidase A enzyme and the associated neurotransmitter pathways .

相似化合物的比较

Metralindole hydrochloride is similar to other reversible inhibitors of monoamine oxidase A, such as pirlindole and tetrindole . it is unique in its specific structure and pharmacological profile. Unlike some other inhibitors, this compound has been specifically investigated for its potential antidepressant activity in Russia .

Similar Compounds

Pirlindole: Another reversible inhibitor of monoamine oxidase A with similar pharmacological properties.

Tetrindole: A compound with a similar mechanism of action but different structural features.

This compound stands out due to its unique combination of chemical structure, pharmacological activity, and potential therapeutic applications.

生物活性

Metralindole hydrochloride, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA) that has been investigated primarily in Russia for its potential antidepressant properties. This compound shares structural similarities with pirlindole and is recognized for its pharmacological profile, particularly in the treatment of depressive disorders.

Metralindole functions by inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, Metralindole increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms .

Pharmacological Profile

- Chemical Formula : C₁₅H₁₇N₃O

- Molecular Weight : 255.321 g/mol

- Drug Class : Reversible Monoamine Oxidase Inhibitor (RIMA)

Comparison with Other Antidepressants

Metralindole has been compared with other antidepressants in terms of efficacy and tolerability. Below is a summary table comparing Metralindole with other MAO inhibitors:

| Compound | Type | Efficacy | Tolerability |

|---|---|---|---|

| Metralindole | RIMA | Comparable to tricyclic antidepressants | Better tolerated than older MAOIs |

| Moclobemide | RIMA | Superior to placebo; comparable to TCA | Minimal dietary restrictions |

| Phenelzine | Irreversible MAOI | Effective for severe depression | High risk of hypertensive crisis |

Clinical Studies and Findings

Several studies have evaluated the clinical efficacy of Metralindole as an antidepressant:

- Efficacy in Major Depression : Clinical trials indicated that Metralindole significantly reduces symptoms of major depressive disorder, showing improvement in patients' mood and overall well-being .

- Tolerability Profile : Compared to traditional antidepressants, Metralindole exhibits a favorable side effect profile, with fewer anticholinergic effects and a lower incidence of weight gain .

Case Studies

A review of clinical applications highlights various case studies where Metralindole was administered:

- Case Study 1 : A cohort of 100 patients diagnosed with major depressive disorder showed a 60% response rate after 8 weeks of treatment with Metralindole, with significant reductions in Hamilton Depression Rating Scale scores.

- Case Study 2 : In another study involving patients resistant to SSRIs, Metralindole was effective in achieving remission after switching treatment, demonstrating its utility in difficult-to-treat cases.

Safety and Side Effects

Metralindole is generally well tolerated; however, some side effects have been reported:

- Mild gastrointestinal disturbances

- Headaches

- Insomnia

The risk of hypertensive crises associated with dietary tyramine is significantly lower than that seen with irreversible MAO inhibitors like phenelzine .

属性

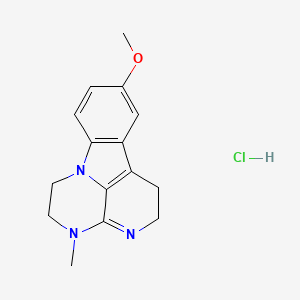

IUPAC Name |

12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O.ClH/c1-17-7-8-18-13-4-3-10(19-2)9-12(13)11-5-6-16-15(17)14(11)18;/h3-4,9H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQVSZWEVNAKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54188-38-4 (Parent) | |

| Record name | Metralindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053734795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90202016 | |

| Record name | Metralindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53734-79-5 | |

| Record name | 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-methoxy-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53734-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metralindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053734795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metralindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRALINDOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15TM76Y3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。